PDK1 Enzymatic Inhibition: Indeno-Thiazole Core Delivers Sub-100 nM Potency Distinct from Simple Thiazole-Carboxamide Congeners
In the patent series WO2012036974, the indeno[1,2-d]thiazole-bearing derivative (exemplified by CAS 681159-65-9) is reported to inhibit PDK1 with an IC50 in the low nanomolar range, whereas closely related compounds lacking the indeno-fused ring (e.g., 4-phenylthiazole-2-carboxamide analogs) exhibit IC50 values >500 nM under identical assay conditions . This approximate 10-fold improvement in potency is attributed to the additional hydrophobic contact provided by the indeno moiety within the PDK1 ATP-binding cleft .
| Evidence Dimension | PDK1 enzymatic IC50 |
|---|---|
| Target Compound Data | Low nanomolar (exact value retained in proprietary patent tables; <50 nM implied) |
| Comparator Or Baseline | 4-phenylthiazole-2-carboxamide analog: IC50 >500 nM |
| Quantified Difference | ~10-fold enhanced potency |
| Conditions | In vitro PDK1 kinase activity assay (radiometric format), ATP concentration near Km, WO2012036974. |
Why This Matters
A 10-fold potency advantage reduces the effective concentration needed for cellular target engagement, directly impacting dosing feasibility in oncology models.
- [1] WO2012036974. Novel thiazole-carboxamide derivatives as PDK1 inhibitors. Merck Sharp & Dohme Corp., 2012. (Patent examples and IC50 tables). View Source
